

In Vitro Efficacy of NP213: A Technical Overview

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Compound of Interest

Compound Name: NP213

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies investigating the efficacy of **NP213**, a novel peptide-based antifungal agent. The data herein is compiled from peer-reviewed publications and aims to offer a comprehensive resource for researchers in the field of antifungal drug development.

Quantitative Efficacy Data

The in vitro antifungal activity of **NP213** has been evaluated against a broad range of dermatophytes, the primary causative agents of onychomycosis. The following tables summarize the key quantitative data from these studies, including Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, as well as time-kill kinetics.

Antifungal Susceptibility Testing

NP213 has demonstrated significant antifungal activity against various dermatophyte species. Standardized broth microdilution assays, as well as a modified, more physiologically relevant method, were employed to determine the MIC and MFC values.

Table 1: Summary of **NP213** MIC and MFC Ranges against Dermatophytes using Standard Broth Microdilution^[1]

Metric	Concentration Range (mg/L)
MIC	<100 - 4,000
MFC	500 - 4,000

Note: A comprehensive dataset of MIC values for a wide range of dermatophytes is available in the supplementary material (Table S1) of the study by Mercer et al. (2019) in Antimicrobial Agents and Chemotherapy.[1]

Table 2: Comparison of **NP213** MIC in Standard vs. Modified Keratin-Based Medium against *T. rubrum*[2][3]

Medium	Keratin Source	NP213 MIC (mg/L)	Fold Reduction in MIC
RPMI 1640 (Standard)	-	2,000	-
Modified Medium	Human Nail Powder	16 - 32	Up to 128-fold
Modified Medium	Human Skin Keratin	125	16-fold
Modified Medium	Sheep's Wool Keratin	250	8-fold

Time-Kill Kinetics

Time-kill assays were conducted to assess the fungicidal activity of **NP213** over time. These studies highlight the rapid action of **NP213** compared to existing antifungal agents.

Table 3: Time-Kill Kinetics of **NP213** against *Trichophyton rubrum*[2]

Organism	Treatment	Concentration	Time to >3-log (99.9%) Kill
<i>T. rubrum</i> NCPF0118 (spores and hyphae)	NP213	1,000 mg/L	3 - 4 hours
<i>T. rubrum</i> NCPF0118 (spores and hyphae)	Terbinafine	0.01 mg/L (2x MIC)	> 24 hours

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the in vitro evaluation of **NP213**.

Modified Minimum Inhibitory Concentration (MIC) Assay

To better mimic the nail environment, a modified MIC assay was developed using keratin as the primary nutrient source.^{[1][2]}

Protocol:

- **Medium Preparation:** A protein-based test medium was prepared using powdered human nail material, human skin keratin, or sheep's wool keratin suspended in 10 mM sodium phosphate buffer (pH 7.0).
- **Inoculum Preparation:** Dermatophyte spores were harvested and adjusted to the desired concentration.
- **Assay Setup:** The assay was performed in 96-well microtiter plates. Serial dilutions of **NP213** were prepared in the modified keratin-based medium.
- **Inoculation:** Each well was inoculated with the fungal spore suspension.
- **Incubation:** Plates were incubated at 30°C for an appropriate duration.
- **Endpoint Determination:** Due to the turbidity of the keratin suspension, fungal growth was assessed using a metabolic indicator, alamarBlue, which measures metabolic activity. The MIC was defined as the lowest concentration of **NP213** that prevented a color change, indicating inhibition of fungal metabolism.

In Vitro Nail Infection Model

An in vitro model using human nail fragments was developed to evaluate the efficacy of **NP213** in a setting that closely resembles the site of infection.^{[2][4][5]}

Protocol:

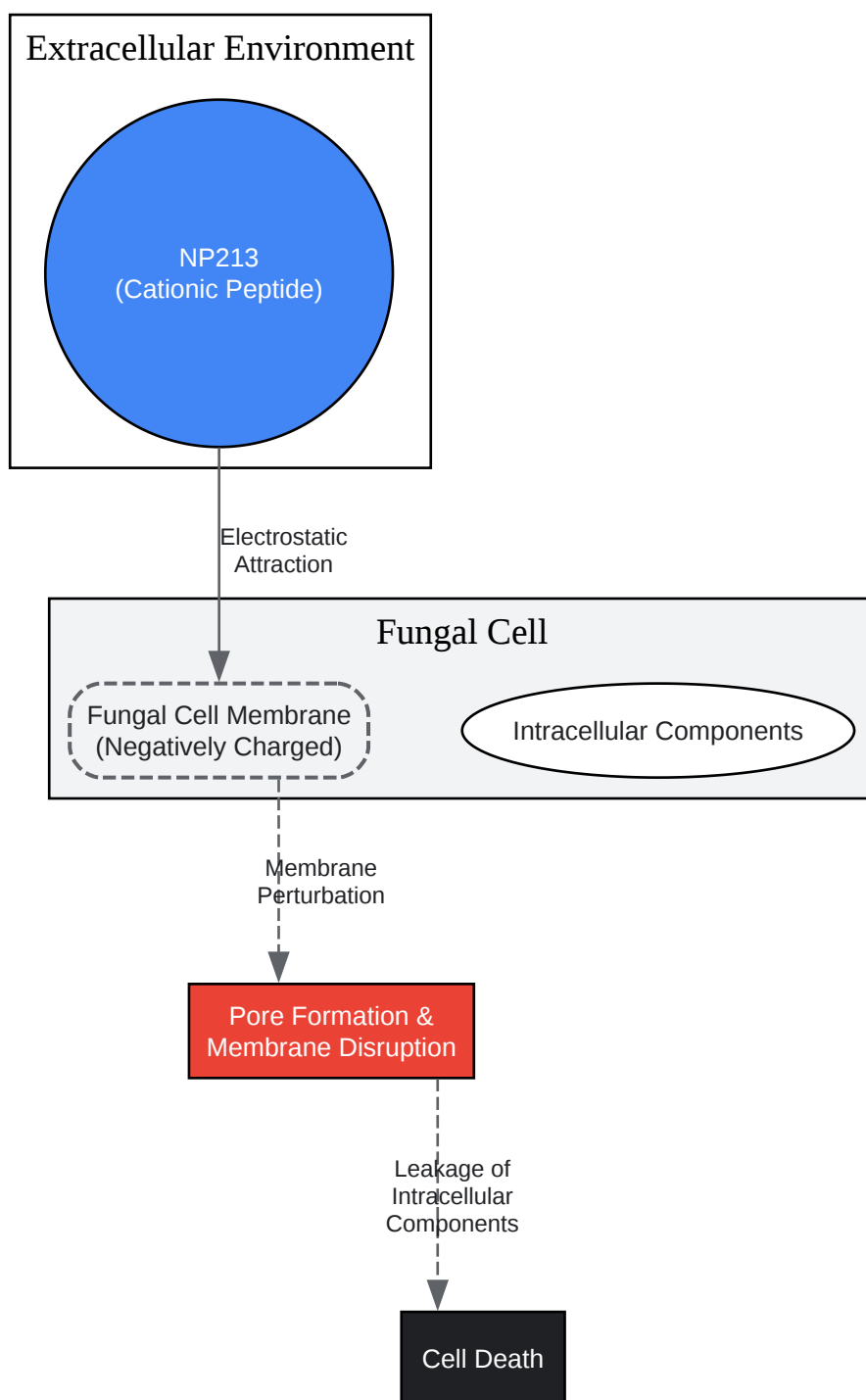
- **Nail Preparation:** Healthy human nail clippings were sterilized.
- **Infection:** The ventral side of the nail fragments was inoculated with a suspension of *Trichophyton rubrum* spores.
- **Incubation for Infection Establishment:** The inoculated nail fragments were incubated on sterile water agar plates at 30°C for 14 days to allow for fungal growth and penetration into the nail matrix.
- **Treatment:** After the infection period, the nail fragments were inverted, and **NP213** solution (or comparator antifungal) was applied daily to the dorsal surface for 28 days.
- **Assessment of Fungal Viability:** Following the treatment period, the nail fragments were processed to extract viable fungi. This involved homogenization of the nail fragments and plating of the homogenate onto fungal growth medium.
- **Quantification:** The number of colony-forming units (CFU) was counted to determine the extent of fungal survival after treatment.

Visualizations: Mechanism and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed mechanism of action of **NP213** and the workflows of the key in vitro experiments.

Proposed Mechanism of Action of NP213

NP213's antifungal activity is attributed to its cationic nature, leading to the disruption of the fungal cell membrane.^{[3][6]}

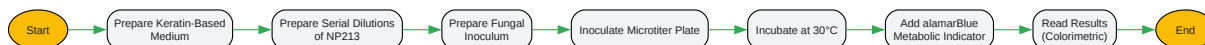


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Caption: Proposed mechanism of **NP213** leading to fungal cell death.

Experimental Workflow for Modified MIC Assay

The following diagram outlines the key steps in the modified Minimum Inhibitory Concentration (MIC) assay.

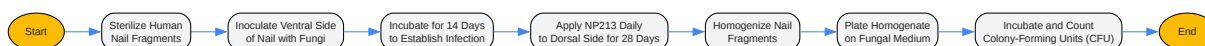


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Caption: Workflow for the modified MIC assay using a keratin-based medium.

Experimental Workflow for In Vitro Nail Infection Model

This diagram illustrates the procedure for the in vitro nail infection model to test the efficacy of NP213.



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Caption: Workflow for the in vitro human nail infection model.

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